Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H10FNO4 and a molecular weight of 263.22. This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom.
Scientific Research Applications
Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
The synthesis of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with ethyl isoxazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The fluorine atom enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-fluorobenzoyl)isoxazole-3-carboxylate: Similar structure but with the fluorine atom in a different position, affecting its reactivity and biological activity.
Ethyl 4-(2-chlorobenzoyl)isoxazole-3-carboxylate: Chlorine atom instead of fluorine, leading to different chemical properties and applications.
Properties
IUPAC Name |
ethyl 4-(2-fluorobenzoyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-2-18-13(17)11-9(7-19-15-11)12(16)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFCIGFWPHFWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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